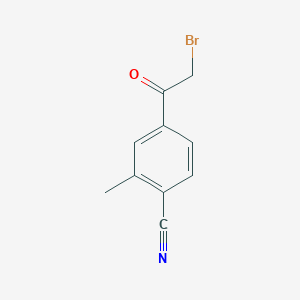

4-(Bromoacetyl)-2-methylbenzonitrile

Description

4-(Bromoacetyl)-2-methylbenzonitrile (CAS: 1427325-75-4) is a brominated aromatic compound with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . Structurally, it consists of a benzonitrile core substituted with a bromoacetyl group at the para position and a methyl group at the ortho position. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceutical research. Its bromoacetyl group enables nucleophilic substitution reactions, making it valuable for constructing complex molecules .

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

4-(2-bromoacetyl)-2-methylbenzonitrile |

InChI |

InChI=1S/C10H8BrNO/c1-7-4-8(10(13)5-11)2-3-9(7)6-12/h2-4H,5H2,1H3 |

InChI Key |

JXNQJKDPMAMGFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CBr)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(Bromoacetyl)-2-methylbenzonitrile typically involves the bromination of 2-methylbenzonitrile followed by acetylation. One common method includes the reaction of 2-methylbenzonitrile with bromine in the presence of a catalyst to introduce the bromoacetyl group. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

4-(Bromoacetyl)-2-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with potential biological activity.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield alcohols, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic systems, which are useful in the synthesis of pharmaceuticals and other organic materials.

Scientific Research Applications

4-(Bromoacetyl)-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromoacetyl)-2-methylbenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and result in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Bromoacetyl)-2-methylbenzonitrile with structurally related brominated benzonitrile derivatives, emphasizing their molecular properties, physical characteristics, and applications:

Key Structural and Functional Differences

Substituent Position and Reactivity: The bromoacetyl group in 4-(Bromoacetyl)-2-methylbenzonitrile (para position) is more reactive toward nucleophilic substitution compared to the bromomethyl group in 4-(Bromomethyl)benzonitrile. This difference makes the former more versatile in forming carbon-heteroatom bonds .

Thermal Stability :

- Halogenated derivatives like 4-Bromo-2-chlorobenzonitrile exhibit higher thermal stability (suitable for high-temperature applications) due to strong C-Br and C-Cl bonds .

Pharmacological Relevance :

- 2-(4'-Bromomethylphenyl)benzonitrile is a key intermediate in synthesizing angiotensin II receptor antagonists (e.g., telmisartan), whereas 4-(2-Bromoacetyl)benzonitrile is used in kinase inhibitor development .

Research Findings

- Synthetic Utility: In , bromoacetyl-containing compounds were used to synthesize pyrene-based fluoroionophores, highlighting the role of bromoacetyl groups in constructing fluorescent sensors .

- Drug Development: notes that bromomethyl-substituted biphenyls are critical for antihypertensive drugs, underscoring the importance of regioselectivity in medicinal chemistry .

- Kinase Inhibition : 4-(2-Bromoacetyl)benzonitrile derivatives show potent inhibitory activity against GSK-3β, a target for neurodegenerative diseases .

Q & A

Basic: What are the key synthetic routes for 4-(Bromoacetyl)-2-methylbenzonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation or bromination of acetylated precursors . For example, bromoacetyl groups can be introduced using bromoacetyl bromide in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Evidence from related bromoacetyl-benzonitrile derivatives (e.g., 4-(bromoacetyl)benzonitrile) highlights the importance of temperature control (0–5°C) to minimize side reactions like over-bromination . Yield optimization often involves stoichiometric adjustments of the brominating agent and inert atmospheres to prevent hydrolysis .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing 4-(Bromoacetyl)-2-methylbenzonitrile?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the bromoacetyl group (e.g., carbonyl carbon at ~190 ppm) and methyl substitution on the aromatic ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 253.99 [M+H]⁺ for C₁₀H₈BrNO) and fragmentation patterns .

- HPLC/UPLC : Purity analysis (>97%) is achieved using reverse-phase chromatography with UV detection at 254 nm, as noted in safety data sheets for similar bromoacetyl derivatives .

Basic: How does the bromoacetyl group influence the reactivity of 2-methylbenzonitrile in nucleophilic substitution reactions?

The bromoacetyl moiety acts as an electrophilic center , enabling reactions with nucleophiles (e.g., amines, thiols) to form ketone-linked derivatives. Steric effects from the 2-methyl group can slow reaction kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to proceed efficiently . Competing hydrolysis of the nitrile group is mitigated by using anhydrous conditions .

Advanced: How can researchers resolve contradictions in reported reaction yields for bromoacetyl-benzonitrile derivatives?

Discrepancies in yields (e.g., 7% vs. 85% in similar reactions) often stem from:

- Substrate purity : Impurities in starting materials (e.g., 2-methylbenzonitrile) can inhibit bromoacetylation .

- Catalyst selection : Lewis acids like FeCl₃ may outperform AlCl₃ in sterically hindered systems .

- Workup protocols : Rapid quenching and extraction minimize decomposition of the bromoacetyl group .

Researchers should validate methods using control experiments and kinetic studies to isolate variables .

Advanced: What strategies optimize regioselectivity in functionalizing 4-(Bromoacetyl)-2-methylbenzonitrile for drug discovery?

- Directed ortho-metalation : Use of directing groups (e.g., nitrile) with organometallic reagents (e.g., Grignard) to target specific positions .

- Protection-deprotection : Temporarily masking the nitrile group with TMSCl prevents unwanted side reactions during alkylation .

- Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., Fukui indices) .

Advanced: How is 4-(Bromoacetyl)-2-methylbenzonitrile applied in medicinal chemistry, particularly as a kinase inhibitor intermediate?

The bromoacetyl group serves as a warhead in covalent kinase inhibitors, reacting with cysteine residues in ATP-binding pockets. For example, analogs of this compound have been used to synthesize irreversible EGFR inhibitors, with IC₅₀ values validated via enzymatic assays . The 2-methyl group enhances target selectivity by reducing off-target binding .

Advanced: What are the critical safety considerations when handling 4-(Bromoacetyl)-2-methylbenzonitrile?

- Toxicity : The compound is a severe irritant (UN 3261; R20/21/22) and requires PPE (gloves, goggles) .

- Storage : Stable under argon at –20°C but degrades upon exposure to moisture, releasing HBr .

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to avoid brominated byproducts .

Advanced: How can computational tools predict synthetic pathways for novel derivatives of 4-(Bromoacetyl)-2-methylbenzonitrile?

- Retrosynthesis software (e.g., Reaxys, Pistachio) proposes routes using reaction databases, prioritizing steps with high atom economy .

- Molecular docking : Screens potential derivatives for binding affinity to targets like kinases, guiding functional group additions .

- Machine learning : Models trained on kinetic data predict optimal catalysts and solvents for bromoacetylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.